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Compound of Interest |

4-Bromo-6-methyl-2-
Compound Name:

(trifluoromethyl)quinoline
CAS No.: 18706-27-9

Cat. No.: B599995

Get Quote

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of

significant interest in medicinal chemistry and materials science. The quinoline scaffold is a
cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic
agents. The strategic incorporation of a bromine atom, a methyl group, and a trifluoromethyl
group onto the quinoline core imparts a unique combination of lipophilicity, metabolic stability,
and electronic properties. These features can profoundly influence a molecule's
pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its
physical properties paramount for its rational application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of 4-
Bromo-6-methyl-2-(trifluoromethyl)quinoline. In the absence of extensive publicly available
experimental data for this specific molecule, this guide leverages data from structurally
analogous compounds to provide well-grounded predictions. Furthermore, it details robust,
field-proven experimental protocols for the precise determination of these properties,
empowering researchers to generate reliable data in their own laboratories.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b599995#bc-rfq
https://www.benchchem.com/product/b599995/docs?utm_src=pdf-body#introduction-unveiling-the-physicochemical-landscape-of-a-key-quinoline-derivative
https://www.benchchem.com/product/b599995/docs?utm_src=pdf-body#introduction-unveiling-the-physicochemical-landscape-of-a-key-quinoline-derivative
https://www.benchchem.com/product/b599995/docs?utm_src=pdf-body#introduction-unveiling-the-physicochemical-landscape-of-a-key-quinoline-derivative
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Core Physicochemical
Parameters

The foundational properties of a molecule are dictated by its structure. 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline possesses the molecular formula C11H7BrFsN.

Table 1: Core Physicochemical Properties of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

Property Value Source/Method
4-Bromo-6-methyl-2-

IUPAC Name _ o
(trifluoromethyl)quinoline

CAS Number 18706-27-9 BLDpharm[1]

Molecular Formula C11H7BrFsN

Molecular Weight 290.08 g/mol Calculated

Monoisotopic Mass 288.9714 g/mol Calculated

The molecular weight is a fundamental parameter derived from the atomic weights of its
constituent elements. This value is critical for stoichiometric calculations in chemical synthesis
and for the interpretation of mass spectrometry data.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds
typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and
broaden the melting range. While the experimental melting point of 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline is not readily available in the literature, we can infer an expected
range based on similar structures. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
has a reported melting point of 96-98 °C[2]. The substitution of a fluorine atom with a methyl
group is not expected to drastically alter the crystal lattice energy, suggesting a melting point in
a similar range.

Experimental Protocol for Melting Point Determination
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The determination of a melting point is a routine yet critical procedure in synthetic chemistry.
The capillary method is the most common and reliable technique.

Causality Behind Experimental Choices:

Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer within the
capillary tube.

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is
crucial for accurately observing the temperature range over which the substance melts. A
rapid initial heating can be employed to quickly approach the approximate melting point,
followed by a slower rate for the precise measurement.

Step-by-Step Methodology:

Sample Preparation: A small amount of the crystalline 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline is finely ground to a powder.

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is
inverted and tapped on a hard surface to pack the sample into the sealed end. A sample
height of 2-3 mm is ideal.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer or temperature probe.

Heating and Observation: The sample is heated, initially at a faster rate to approach the
expected melting point, and then the heating rate is reduced to 1-2 °C per minute.

Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire sample becomes liquid (completion of melting) are
recorded as the melting range.

Sample Preparation Measurement

Grind Sample Load Capillary Place in Apparatus Heat Sample Observe Melting Record Range
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Caption: Workflow for Melting Point Determination.

Boiling Point: Characterizing Thermal Properties

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure
surrounding the liquid. For a solid compound like 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline, the boiling point is typically measured under reduced pressure to
prevent decomposition at high temperatures. While an experimental value is not available,
analogous compounds such as 4-bromo-6-chloro-2-(trifluoromethyl)quinoline and 6-bromo-4-
methoxy-2-(trifluoromethyl)quinoline have reported boiling points of 303.4 + 37.0 °C and 296.5
°C at atmospheric pressure, respectively[3][4]. This suggests that 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline will also have a high boiling point.

Solubility Profile: A Critical Determinant of
Bioavailability and Formulation

The solubility of a compound in various solvents is a critical physical property that influences its
absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well
as its formulation and handling in the laboratory.

Theoretical Considerations:

The structure of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline suggests a predominantly
lipophilic character.

Quinoline Core: The aromatic bicyclic system is inherently nonpolar.

Bromine Atom: Halogens increase lipophilicity.

Methyl Group: This alkyl group is nonpolar and contributes to lipophilicity.

Trifluoromethyl Group: The -CFs group is highly lipophilic and a weak hydrogen bond
acceptor, which generally decreases aqueous solubility.
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Based on these features, 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is expected to
have low solubility in aqueous media and higher solubility in organic solvents such as
dichloromethane, chloroform, ethyl acetate, and acetone.

Experimental Protocol for Qualitative and Quantitative
Solubility Determination

A tiered approach is often employed to efficiently determine a compound's solubility profile.
Causality Behind Experimental Choices:

e Solvent Selection: A range of solvents with varying polarities is chosen to map the
compound's solubility spectrum. This typically includes water, buffered aqueous solutions (to
assess pH effects), and common organic solvents.

o Equilibration: Allowing the mixture to equilibrate (e.g., by shaking or stirring for a prolonged
period) is essential to ensure that the measured solubility represents the true thermodynamic
equilibrium.

» Analytical Technique: For quantitative analysis, a sensitive and specific analytical method like
HPLC-UV is preferred to accurately determine the concentration of the dissolved compound
in the supernatant.

Step-by-Step Methodology (Quantitative Shake-Flask Method):

e Preparation of Saturated Solution: An excess amount of 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline is added to a known volume of the desired solvent in a sealed
vial.

o Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically
25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

o Phase Separation: The vials are allowed to stand, or are centrifuged, to separate the
undissolved solid from the saturated solution.

o Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with
a suitable solvent, and analyzed by a calibrated analytical method (e.g., HPLC-UV) to
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determine the concentration of the dissolved compound.

o Calculation: The solubility is expressed in units such as mg/mL or pg/mL.

Preparation Analysis

Analyze Supernatant (HPLC) Calculate Solubility

[Add Excess Solid to Solvent Equilibrate (Shake) Separate Phases

Click to download full resolution via product page

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization: The Molecular
Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and
functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules
in solution.

e 1H NMR: The proton NMR spectrum will provide information on the number of different types
of protons, their chemical environment, and their connectivity through spin-spin coupling. For
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline, one would expect to see signals in the
aromatic region for the quinoline ring protons and a singlet in the aliphatic region for the
methyl group protons.

e 13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom
in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet
due to coupling with the fluorine atoms.

e 19F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A
single sharp signal is expected for the trifluoromethyl group. Based on analogous
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compounds, this signal is predicted to appear around -62 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 4-
Bromo-6-methyl-2-(trifluoromethyl)quinoline is expected to show characteristic absorption
bands for:

e C-H stretching of the aromatic and methyl groups.
e C=C and C=N stretching within the quinoline ring system.

e C-F stretching from the trifluoromethyl group, typically strong absorptions in the 1300-1100
cm~1region.

e C-Br stretching at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide information about its
structure through fragmentation patterns. For 4-Bromo-6-methyl-2-
(trifluoromethyl)quinoline, high-resolution mass spectrometry (HRMS) would be used to
confirm the elemental composition by providing a highly accurate mass measurement of the
molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern
for the molecular ion peak (M* and M*+2 in an approximate 1:1 ratio).

General Protocol for Spectroscopic Analysis

o Sample Preparation: A small amount of the purified compound is dissolved in an appropriate
deuterated solvent (e.g., CDCIs or DMSO-ds) for NMR analysis. For IR analysis, the sample
can be prepared as a thin film, a KBr pellet, or a solution. For MS analysis, the sample is
dissolved in a suitable volatile solvent.

o Data Acquisition: The prepared sample is placed in the respective spectrometer (NMR, IR, or
MS), and the data is acquired according to standard operating procedures for each
instrument.
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o Data Processing and Interpretation: The resulting spectra are processed and analyzed to
elucidate the structure and confirm the identity of the compound.

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed overview of the key physical properties of 4-
Bromo-6-methyl-2-(trifluoromethyl)quinoline. By combining theoretical predictions based on
its chemical structure with data from analogous compounds and providing robust experimental
protocols, this guide serves as a valuable resource for researchers. A thorough understanding
and accurate determination of these physical properties are essential first steps in unlocking
the full potential of this promising quinoline derivative in drug discovery and materials science.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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